3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the pentafluoroethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes, followed by cyclization to form the triazolopyrazine core . Another approach includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly synthesis route .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as one-pot synthesis, which allows for the efficient production of large quantities. The use of microwave-mediated reactions can also be adapted for industrial purposes, providing a rapid and high-yield synthesis route .
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazolopyrazine core .
Scientific Research Applications
3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Mechanism of Action
The mechanism of action of 3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival . The compound binds to these kinases, disrupting their signaling pathways and leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolo[1,5-a]pyrazine: Another triazolopyrazine derivative with similar biological activities.
1,2,3-Triazolo[4,5-b]pyrazine: Known for its use in medicinal chemistry and as a fluorescent probe.
1,2,4-Triazolo[4,3-a]pyridazine: Exhibits similar reactivity and applications in drug development.
Uniqueness
3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of the pentafluoroethyl group, which enhances its stability and lipophilicity. This makes it a valuable compound for applications requiring high stability and specific reactivity profiles .
Properties
Molecular Formula |
C7H7F5N4 |
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Molecular Weight |
242.15 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C7H7F5N4/c8-6(9,7(10,11)12)5-15-14-4-3-13-1-2-16(4)5/h13H,1-3H2 |
InChI Key |
CJMVQFVLPRVJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(C(F)(F)F)(F)F)CN1 |
Origin of Product |
United States |
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